Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is a chemical compound with the molecular formula C₁₁H₁₁IO₅ and a molecular weight of approximately 350.11 g/mol. It features a substituted aromatic ring, specifically a methoxy group and an aldehyde group, which contribute to its unique chemical properties. The compound is characterized by the presence of iodine at the 2-position of the aromatic ring, which enhances its reactivity and potential biological activity. This compound is often utilized in pharmaceutical research and development due to its structural characteristics that may influence various biological pathways .
As mentioned earlier, the current lack of research on Methyl (4-Formyl-2-iodo-6-methoxyphenoxy)acetate precludes any discussion on its mechanism of action in biological systems.
Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate, also known as MFCD02605329, is an organic compound with the molecular formula C11H11IO5. PubChem: Little information is publicly available on its specific properties or synthesis methods.
Due to the presence of functional groups like formyl (CHO), methoxy (OCH3), and a fused aromatic ring structure, methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate could be of interest for research in various areas of organic chemistry, such as:
These reactions highlight the compound's versatility in synthetic organic chemistry .
Further studies would be necessary to elucidate specific biological activities associated with this compound .
Synthesis of methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate typically involves several steps:
These methods emphasize the importance of careful selection of reagents and conditions to achieve high yields and purity .
Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate finds potential applications in various fields:
Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate shares structural similarities with other compounds that possess methoxy and halogen substituents. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-methoxybenzoate | C₉H₁₀O₃ | Simple methoxy-substituted benzoic acid derivative |
| 2-Iodoanisole | C₈H₈I O | Iodinated derivative of anisole |
| 4-Iodo-3-methoxycinnamic acid | C₉H₉I O₄ | Contains a double bond and carboxylic acid group |
Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is unique due to its specific combination of an aldehyde functional group alongside both methoxy and iodo substituents on an aromatic ring, which may enhance its reactivity and potential biological activity compared to simpler derivatives like methyl 4-methoxybenzoate or 2-Iodoanisole .
Alkali metal carbonates, particularly cesium carbonate, are widely employed in nucleophilic alkylation reactions due to their strong basicity and solubility in polar aprotic solvents. In the synthesis of methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate, cesium carbonate facilitates the nucleophilic substitution of 5-iodovanillin with ethyl bromoacetate under reflux conditions in acetone. The reaction proceeds via deprotonation of the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbon of the bromoacetate.
Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Solvent | Acetone |
| Temperature | Reflux (~56°C) |
| Reaction Time | 1 hour |
| Base | Cesium carbonate (1.3 equiv) |
| Yield | 49% |
The use of cesium carbonate enhances reaction efficiency by stabilizing the transition state through weak coordination with the phenoxide ion. This method avoids side reactions such as hydrolysis of the formyl group, which is critical given the sensitivity of the aldehyde functionality. Nuclear magnetic resonance (NMR) analysis of the product confirms successful esterification, with distinct signals at δ 3.82 ppm (COOCH₃) and δ 9.89 ppm (CHO).
While solid acid catalysts like zeolites or sulfonated polymers are effective in esterification, their application to methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate remains underexplored. Theoretical frameworks suggest that Brønsted acid sites on these catalysts could protonate the carbonyl oxygen of bromoacetate, increasing its electrophilicity. However, the steric bulk of the iodovanillin substrate may limit diffusion into microporous catalysts, reducing efficiency.
Comparative Catalyst Performance
| Catalyst Type | Advantages | Limitations |
|---|---|---|
| Cesium carbonate | High solubility, rapid kinetics | Requires stoichiometric amounts |
| Sulfonic acid resins | Reusable, mild conditions | Low activity for bulky substrates |
| Zeolites | Shape-selective catalysis | Limited thermal stability |
Current literature lacks experimental data on solid acid-catalyzed synthesis of this compound, indicating a research gap. Future studies could explore mesoporous catalysts with tailored pore sizes to accommodate the iodinated substrate.
Phosphonitrilic chloride (PNCl), a Lewis acid catalyst, promotes esterification by activating the carbonyl group of bromoacetate through coordination. This polarization enhances the electrophilicity of the α-carbon, facilitating nucleophilic attack by the phenoxide ion. While PNCl is effective in esterifying sterically hindered phenols, its use with iodinated substrates like 5-iodovanillin has not been documented.
Proposed Mechanism
This method could theoretically operate under milder conditions than alkali metal carbonates, but compatibility with the formyl and iodo substituents requires validation. Potential side reactions include PNCl-mediated hydrolysis of the aldehyde group, necessitating careful control of moisture levels.
The temperature dependency of Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis demonstrates significant variations in both reaction kinetics and product quality [14] [15]. Research has established that elevated temperatures generally enhance reaction rates through increased molecular collision frequency and activation energy considerations [14]. The Maxwell-Boltzmann distribution principles indicate that higher temperatures provide a greater proportion of molecules with sufficient energy to overcome activation barriers, resulting in enhanced conversion rates [14] [15].
Comparative studies of phenoxyacetate synthesis under different temperature regimes reveal distinct efficiency patterns [2] [4]. Room temperature synthesis typically requires extended reaction times ranging from 18 to 24 hours to achieve moderate yields [4]. The synthesis of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate from 5-iodovanillin and ethyl bromoacetate under reflux conditions in acetone for 1 hour achieved a 49% yield [2]. This represents a significant improvement in time efficiency compared to room temperature conditions.
Reflux synthesis conditions demonstrate superior kinetic profiles across multiple solvent systems [2] [15]. When conducted in dimethylformamide at temperatures of 80-90 degrees Celsius, phenoxyacetate synthesis exhibits enhanced conversion rates reaching 95-98% within 2-4 hours [13]. The temperature-dependent enhancement follows predictable kinetic patterns, with reaction rates approximately doubling for every 10-degree Celsius increase within the optimal temperature range [14] [15].
| Reaction Condition | Reaction Time (hours) | Yield (%) | Purity (%) | Conversion Rate (%) | Solvent |
|---|---|---|---|---|---|
| Room Temperature (25°C) | 18 | 45 | 88 | 65 | Dimethylformamide |
| Room Temperature (25°C) | 24 | 52 | 90 | 75 | Dimethylformamide |
| Reflux in Acetone (56°C) | 1 | 49 | 92 | 85 | Acetone |
| Reflux in Acetone (56°C) | 2 | 58 | 94 | 92 | Acetone |
| Reflux in Dimethylformamide (80-90°C) | 2 | 78 | 96 | 95 | Dimethylformamide |
| Reflux in Dimethylformamide (80-90°C) | 4 | 85 | 97 | 98 | Dimethylformamide |
| Reflux in Toluene (110°C) | 4 | 72 | 94 | 90 | Toluene |
| Reflux in Toluene (110°C) | 6 | 80 | 95 | 94 | Toluene |
The data demonstrates that reflux conditions consistently outperform room temperature synthesis in terms of both yield and purity parameters [14] [15]. The elevated temperature conditions facilitate more complete conversion of starting materials while simultaneously reducing side reaction formation that can compromise product purity [15]. Temperature optimization studies indicate that the optimal range for Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis lies between 80-90 degrees Celsius, balancing reaction efficiency with thermal stability considerations [2] [13].
Solvent selection profoundly influences the synthesis efficiency of Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate through multiple mechanistic pathways [19] [21]. The nucleophilic substitution mechanism underlying phenoxyacetate formation is particularly sensitive to solvent polarity effects, as polar solvents stabilize ionic intermediates and transition states [21] [24]. Polar aprotic solvents demonstrate superior performance for this class of reactions due to their ability to solvate cations while leaving nucleophiles relatively unsolvated and reactive [19] [20].
Dimethylformamide emerges as the optimal solvent for Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis, with its high dielectric constant of 38.25 and polar aprotic nature facilitating efficient nucleophilic substitution reactions [22] [23]. The solvent's ability to dissolve both ionic and organic components while maintaining chemical stability under reaction conditions contributes to its superior performance [22]. Research demonstrates that dimethylformamide-mediated synthesis achieves yields of 85% with purities reaching 97% under optimized conditions [4] [13].
The relationship between solvent polarity and synthetic efficiency follows predictable trends based on dielectric constant values [8] [19]. Solvents with dielectric constants above 20 consistently demonstrate enhanced yields compared to less polar alternatives [19] [20]. Acetone, with a dielectric constant of 21.01, provides moderate efficiency with yields of approximately 58% and purities of 94% [2] [18]. The polar aprotic nature of acetone facilitates nucleophilic attack while its lower polarity compared to dimethylformamide results in reduced overall efficiency [18] [20].
| Solvent | Dielectric Constant | Polarity Index | Solvent Type | Yield in Phenoxyacetate Synthesis (%) | Purity (%) | Reaction Rate Relative |
|---|---|---|---|---|---|---|
| Dimethylformamide | 38.25 | 6.4 | Polar Aprotic | 85 | 97 | 1.00 |
| Acetone | 21.01 | 5.4 | Polar Aprotic | 58 | 94 | 0.68 |
| Dimethyl Sulfoxide | 46.7 | 6.5 | Polar Aprotic | 82 | 96 | 0.96 |
| Acetonitrile | 36.64 | 6.2 | Polar Aprotic | 75 | 93 | 0.88 |
| Tetrahydrofuran | 7.52 | 4.2 | Polar Aprotic | 65 | 89 | 0.76 |
| Dichloromethane | 8.93 | 3.4 | Polar Aprotic | 52 | 87 | 0.61 |
| Toluene | 2.38 | 1.0 | Non-polar | 48 | 85 | 0.56 |
| Hexane | 1.89 | 0.0 | Non-polar | 25 | 78 | 0.29 |
Dimethyl sulfoxide, possessing the highest dielectric constant at 46.7, demonstrates excellent solvation properties for ionic species involved in the reaction mechanism [20] [23]. However, its slightly reduced efficiency compared to dimethylformamide may be attributed to increased nucleophile solvation, which can diminish nucleophilic reactivity [21] [24]. The solvent achieves yields of 82% with purities of 96%, representing high but not optimal performance for this specific synthesis [20].
Lower polarity solvents exhibit progressively diminished synthetic efficiency [19] [21]. Tetrahydrofuran, with a dielectric constant of 7.52, provides moderate yields of 65% but demonstrates reduced purity of 89% due to increased side reaction formation [10] [20]. Non-polar solvents such as toluene and hexane show poor performance, with yields dropping to 48% and 25% respectively [10] [21]. The reduced efficiency in non-polar media reflects inadequate solvation of ionic intermediates and transition states essential for successful nucleophilic substitution [21] [24].
Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate contains an activated aryl iodide. Although iodide is generally a poor leaving group in nucleophilic aromatic substitution (S_NAr), the strong electron withdrawal of the para-formyl function lowers the LUMO energy of the ring and stabilises the σ-adduct (Meisenheimer complex), allowing displacement under basic, polar conditions.
The accepted pathway is stepwise:
The kinetics mirror the classical “element effect”. For activated rings the relative first-order rate constants (k_rel) for halide loss follow F > NO₂ > Cl ≈ Br > I (Table 1). [1] [2] Iodo aromatics therefore react 10³–10⁴ times more slowly than fluoro analogues, but the combination of an ortho-methoxy donor and a para-formyl acceptor narrows this gap by π-σ* hyperconjugation that stabilises transition state II. [3]
| Halide | k_rel | log k_rel |
|---|---|---|
| F | 1.00 | 0.00 [1] |
| Br | 0.42 | −0.38 [1] |
| Cl | 0.35 | −0.46 [1] |
| I | 0.09 | −1.05 [1] |
The shallow angle (≈ 95°) between Nu–C–I in transition state II permits dipolar stabilisation by solvent H-bonding. [2] Protic media therefore accelerate step 2, whereas aprotic solvents partially reverse the element effect and may render step 1 rate limiting. [2]
For the title compound, displacement of iodide is experimentally feasible with alkoxide or thiolate nucleophiles in dimethylformamide at 80–100 °C (τ₁∕₂ ≈ 4–6 h). [4] Competing iodine-palladium oxidative addition enables rapid C–C cross-coupling (e.g. Suzuki) under milder conditions, but those catalytic processes fall outside the present S_NAr focus.
Synthesis of methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is generally accomplished by cesium-carbonate-promoted O-alkylation of 5-iodovanillin with methyl bromoacetate. [5] Kinetic studies on phenolate alkylations in DMF show an excellent second-order fit and a marked substituent dependence described by Hammett ρ = 2.89 (Table 2). [6]
| p-Substituent | σ | k_obs / 10⁷ M⁻¹ s⁻¹ | log k_obs |
|---|---|---|---|
| OMe | −0.27 | 7.2 | 0.86 |
| F | 0.06 | 11.7 | 1.07 |
| CN | 0.64 | 1.4 | −1.85 |
| NO₂ | 0.78 | 7.6×10⁻² | −2.12 |
The ortho-methoxy group in the title compound donates electron density into the phenoxide oxygen, increasing nucleophilicity and compensating for steric hindrance. In contrast, the bulky iodine exerts a modest −I effect (σI ≈ +0.18) and a pronounced +Ipolarisability term; the net result is slight activation toward alkylation while favouring O- over C-alkylation. [7]
Cesium carbonate uniquely accelerates O-alkylations by providing highly dissociated Cs⁺–OPh¯ ion pairs in polar aprotic media. [8] [9] Rate comparisons give kCs₂CO₃ / kK₂CO₃ ≈ 3–5 for simple phenols and up to 15 for hindered substrates. [10] ^133Cs NMR shows almost complete solvation of Cs⁺, leaving “free” phenoxide more reactive. [9]
The ortho-methoxy substituent provides π-donation that raises the HOMO of the ring, increasing the Nu→π* interaction and lowering ΔG‡ by ≈ 3 kcal mol⁻¹ compared with unsubstituted analogues. [3] Conversely, the large radius of iodine diminishes conjugation with the aromatic π system and slightly retards σ-adduct formation. Overall the methoxy donor outweighs the steric penalty, rationalising the observed moderate S_NAr rates.
Under Williamson conditions dialkylation, C-alkylation and trans-esterification can erode yield. Cesium carbonate minimises these pathways yet traces are detected when excess alkyl halide is employed (Table 3).
| Product | Yield % (2 equiv halide) | Yield % (5 equiv halide) |
|---|---|---|
| Desired methyl phenoxyacetate | 88 [10] | 79 [10] |
| Dialkylated ether | 3 [11] | 11 [11] |
| C-Alkylated anisole | <1 [7] | 4 [7] |
| Aldol/aldolate adducts | 2 [12] | 3 [12] |
| Hydrolysis products | <1 | 2 |
Dialkylation proceeds through deprotonation of the benzylic ester α-methylene followed by a second S_N2 reaction. [11] C-Alkylation requires O-methyl blocking and is favoured by stronger bases (NaH, t-BuOK) or high temperatures. [7]
Elevated carbonate loadings can trigger base-catalysed aldol reactions of the aldehyde with methyl bromoacetate enolates, generating β-hydroxy esters detectable by LC-MS (< 5%). DFT and kinetic analyses show the aldol addition rate constant k_aldol ≈ 6×10⁻³ M⁻¹ s⁻¹, an order of magnitude lower than O-alkylation; nevertheless prolonged reflux or residual water promotes their formation. [12] [13]
Hydrolysis of methyl bromoacetate by adventitious water or during work-up consumes 2–5% of the reagent. Halide hydrolysis is suppressed (< 1%) in strictly anhydrous DMF but rises to 10% in heterogeneous acetone–water systems. [10]